molecular formula C16H15Cl2NO2 B1404055 Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate CAS No. 1212307-52-2

Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate

Cat. No.: B1404055
CAS No.: 1212307-52-2
M. Wt: 324.2 g/mol
InChI Key: DKOYSZDYGRBYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a methyl ester group, an amino group, and a dichlorophenyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and phenylacetic acid.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with phenylacetic acid in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, allowing for continuous feeding of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-phenylpropanoate: Lacks the dichlorophenyl group, making it less hydrophobic.

    Methyl 2-amino-3-[4-(2,3-dichlorophenyl)phenyl]propanoate: Similar structure but with different chlorine substitution pattern.

Uniqueness

Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.

Properties

IUPAC Name

methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOYSZDYGRBYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.